3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile
Description
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile is a brominated benzonitrile derivative featuring a 1-cyclopropylethylamine substituent at the para position relative to the nitrile group. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines a reactive bromine atom, a polar nitrile group, and a cyclopropane-containing amine moiety.
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
3-bromo-4-(1-cyclopropylethylamino)benzonitrile |
InChI |
InChI=1S/C12H13BrN2/c1-8(10-3-4-10)15-12-5-2-9(7-14)6-11(12)13/h2,5-6,8,10,15H,3-4H2,1H3 |
InChI Key |
HEYPBEDLSCODAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the following steps:
Amination: The attachment of the cyclopropylethylamino group to the benzene ring.
Nitrile Formation:
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, while the cyclopropylethylamino group can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 3-bromo-4-[(1-cyclopropylethyl)amino]benzonitrile with structurally related brominated benzonitriles, focusing on synthesis, physicochemical properties, and applications.
3-Bromo-4-(cyclopropylamino)benzonitrile
- Structure: Differs by having a cyclopropylamino group instead of the 1-cyclopropylethylamine substituent.
- Synthesis: Prepared via protection of 3-bromo-4-(cyclopropylamino)benzonitrile with methyl chloroformate, yielding 77% after silica gel chromatography .
- Reactivity: The cyclopropylamino group enhances nucleophilicity, enabling further functionalization (e.g., Pd-catalyzed C-H activation) .
- Applications : Serves as a precursor for palladium-catalyzed cyclopropane C-H functionalization in heterocycle synthesis .
3-Bromo-4-(bromomethyl)benzonitrile
- Structure : Features a bromomethyl group at the para position.
- Synthesis : Derived from 3-bromo-4-methylbenzonitrile via bromination (87% yield) .
- Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., hydrolysis to hydroxymethyl derivatives in 80% yield) .
- Applications : Intermediate for synthesizing hydroxymethyl or polymerizable derivatives .
3-Bromo-4-(trifluoromethyl)benzonitrile
- Structure : Substituted with a trifluoromethyl group.
- Synthesis: Commercial availability noted (CAS RN 1212021-55-0, >97% purity) .
- Physicochemical Properties : The CF₃ group increases lipophilicity (logP ~2.5 predicted), contrasting with the polar amine in the target compound.
- Applications : Used in agrochemicals and pharmaceuticals for metabolic stability .
3-Bromo-4-(3-hydroxypropoxy)benzonitrile
- Structure : Contains a 3-hydroxypropoxy ether linkage.
- Synthesis: Prepared via Williamson ether synthesis (81% yield using 2-bromopropanol and K₂CO₃) .
- Reactivity : The hydroxyl group allows conjugation or further oxidation.
- Applications: Potential use in prodrug designs or polymer precursors .
4-(3-Bromo-4-methylphenoxy)benzonitrile
- Structure: Phenoxy-linked benzonitrile with bromine and methyl groups.
- Physicochemical Properties : Higher molecular weight (288.14 g/mol) compared to the target compound (~265 g/mol estimated) .
- Applications : Explored in materials science for liquid crystal or ligand synthesis .
Comparative Data Table
Key Research Findings
- Reactivity Trends: Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while nitrile groups enable cyano-participating transformations .
- Biological Relevance : Cyclopropane-containing amines are prioritized in drug design for their metabolic stability and conformational rigidity, as seen in ALK inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
